molecular formula C24H40O6 B14608532 4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B14608532
M. Wt: 424.6 g/mol
InChI Key: IMMADCCLTPCOKH-UHFFFAOYSA-N
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Description

4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex organic compound with a unique structure. It belongs to the class of bile acids, which are steroid acids found predominantly in the bile of mammals. This compound is characterized by its multiple hydroxyl groups and a pentanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves several steps. The starting material is typically a steroid nucleus, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at specific positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to achieve the desired functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes to introduce the hydroxyl groups. These methods are preferred due to their higher selectivity and environmentally friendly nature compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or convert them to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of bile acids.

    Biology: The compound is studied for its role in biological processes, such as lipid metabolism and cell signaling.

    Medicine: It has potential therapeutic applications in treating liver diseases and metabolic disorders.

    Industry: The compound is used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to receptors and enzymes, modulating their activity. The compound can influence various signaling pathways, including those involved in lipid metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: Another bile acid with a similar structure but different hydroxylation pattern.

    Chenodeoxycholic Acid: Similar to cholic acid but with fewer hydroxyl groups.

    Deoxycholic Acid: A bile acid with a similar steroid nucleus but different functional groups.

Uniqueness

4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is unique due to its specific hydroxylation pattern and the presence of a pentanoic acid side chain. This unique structure gives it distinct chemical and biological properties compared to other bile acids.

Properties

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(4-7-21(29)30)14-5-6-15-22-16(10-20(28)24(14,15)3)23(2)11-19(27)17(25)8-13(23)9-18(22)26/h12-20,22,25-28H,4-11H2,1-3H3,(H,29,30)

InChI Key

IMMADCCLTPCOKH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CC(C(C4)O)O)C)O)O)C

Origin of Product

United States

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